穆拉格列扎酰基-β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

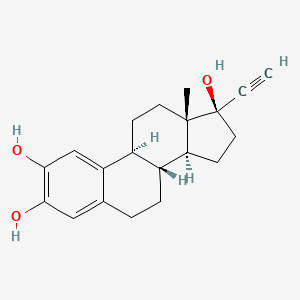

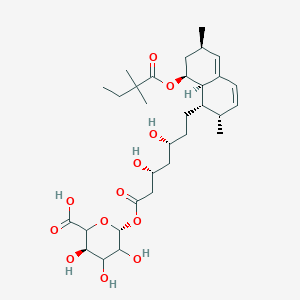

Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is primarily used in proteomics research and has a molecular formula of C35H36N2O13 with a molecular weight of 692.67 .

科学研究应用

Muraglitazar Acyl-beta-D-glucuronide is extensively used in scientific research, particularly in the fields of:

Chemistry: It is used to study the metabolic pathways and the stability of acyl glucuronide metabolites.

Biology: Researchers use this compound to understand its role in cellular processes and its interaction with various enzymes.

Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.

Industry: The compound is used in the development of new pharmaceuticals and in the study of drug safety and efficacy

作用机制

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

Muraglitazar Acyl-beta-D-glucuronide, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Muraglitazar Acyl-beta-D-glucuronide’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

生化分析

Biochemical Properties

Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to Muraglitazar Acyl-beta-D-glucuronide .

Cellular Effects

It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that Muraglitazar Acyl-beta-D-glucuronide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Muraglitazar Acyl-beta-D-glucuronide exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than Muraglitazar Acyl-beta-D-glucuronide in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of Muraglitazar Acyl-beta-D-glucuronide may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Muraglitazar Acyl-beta-D-glucuronide is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .

准备方法

The preparation of Muraglitazar Acyl-beta-D-glucuronide involves synthetic routes that include acyl glucuronidation. This process typically involves the reaction of Muraglitazar with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and yield of the product .

化学反应分析

Muraglitazar Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents used in these reactions include NADPH, human liver microsomes, and UDP-glucuronic acid.

相似化合物的比较

Muraglitazar Acyl-beta-D-glucuronide is similar to other acyl glucuronide metabolites such as Peliglitazar Acyl-beta-D-glucuronide. Both compounds are dual peroxisome proliferator-activated receptor-α/γ activators and undergo similar metabolic pathways. Peliglitazar Acyl-beta-D-glucuronide has greater stability in plasma compared to Muraglitazar Acyl-beta-D-glucuronide .

属性

CAS 编号 |

875430-26-5 |

|---|---|

分子式 |

C35H36N2O13 |

分子量 |

692.7 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |

InChI 键 |

VLMNHAOSAKQBJM-WKRHDJAJSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

手性 SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

同义词 |

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)

![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)